molecular formula C8H18N4O2 B3067902 (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid CAS No. 190784-53-3

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid

Cat. No.: B3067902
CAS No.: 190784-53-3
M. Wt: 202.25 g/mol
InChI Key: YDGMGEXADBMOMJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid (CAS 190784-53-3) is a non-proteinogenic amino acid of significant interest in biochemical and pharmacological research. With a molecular formula of C 8 H 18 N 4 O 2 and a molecular weight of 202.25 g/mol, this compound is characterized by its dimethylguanidino side chain . This high-purity compound (≥95%) is supplied for research applications and should be stored sealed in a dry environment at room temperature . This compound is a key stereoisomer in the study of endogenous metabolites known as dimethylguanidino valeric acid (DMGV). Research has identified DMGV, particularly its asymmetric form derived from asymmetric dimethylarginine (ADMA), as a promising biomarker for metabolic disorders . Elevated plasma levels of this metabolite have been independently correlated with non-alcoholic fatty liver disease (NAFLD) and have demonstrated the ability to predict future diabetes onset up to 12 years in advance . The study of this (R)-enantiomer is crucial for understanding its specific role in metabolic pathways, including its production via the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2) . Furthermore, non-proteinogenic amino acids like this one are powerful tools in the discovery and development of peptide-based therapeutics . Their incorporation into peptide sequences can fundamentally improve the drug-like properties of potential therapies, enhancing stability against proteolysis, potency, permeability, and overall bioavailability compared to peptides composed solely of natural amino acids . Researchers can utilize this building block to design novel peptides with improved pharmacological profiles for various therapeutic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino and Carboxyl Groups

To prevent unwanted side reactions during guanidination, the α-amino and carboxyl groups of the precursor are typically protected. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are widely used for amino protection, while esterification with methyl or benzyl groups safeguards the carboxyl functionality. For example:

$$
\text{Boc-D-ornithine-OBzl} \xrightarrow{\text{protection}} \text{Boc-D-ornithine(protected)-OBzl}
$$

Reaction conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–25°C
  • Catalysts: Diisopropylethylamine (DIPEA)

Guanidination: Introduction of the 3,3-Dimethylguanidino Group

The critical step involves introducing the dimethylguanidino moiety at the δ-position of the pentanoic acid backbone. Two primary strategies dominate:

Nucleophilic Substitution with Dimethylguanidine Reagents

Reaction of the δ-amine intermediate with 1,3-dimethyl-2-methylthiopseudourea under basic conditions facilitates guanidination:

$$
\text{R-NH}2 + \text{(CH}3\text{)}2\text{N-C(=S)-NH-CH}3 \xrightarrow{\text{base}} \text{R-NH-C(=N-(CH}3\text{))-N(CH}3\text{)}_2 + \text{byproducts}
$$

Optimized Conditions :

  • Base: Triethylamine (TEA) or DIPEA
  • Solvent: Tetrahydrofuran (THF) or DMF
  • Temperature: 60–80°C
  • Yield: 65–78%

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling using dimethylguanidine-boronic acid derivatives has been reported for stereospecific guanidination, though scalability remains challenging:

$$
\text{R-Br} + \text{(CH}3\text{)}2\text{N-C(=NH)-B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{R-NH-C(=N-(CH}3\text{))-N(CH}3\text{)}2
$$

Catalyst System :

  • Pd(OAc)₂ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Solvent: Toluene/Water (3:1)
  • Yield: 55–62%

Deprotection and Final Product Isolation

After guanidination, sequential deprotection restores the amino and carboxyl groups:

Carboxyl Group Deprotection

Hydrogenolysis (for benzyl esters) or acidic hydrolysis (for methyl esters) is employed:

$$ \text{R-COOBzl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-COOH} $$

Mechanism of Action

The mechanism of action of ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Biological/Functional Role References
This compound C5 pentanoic acid with dimethylguanidine at C5 C₈H₁₈N₄O₂ 202.25 Research applications in enzyme studies
L-Arginine (S)-2-Amino-5-guanidinopentanoic acid C₆H₁₄N₄O₂ 174.20 Substrate for nitric oxide synthase (NOS)
D-Arginine (R)-2-Amino-5-guanidinopentanoic acid (enantiomer of L-arginine) C₆H₁₄N₄O₂ 174.20 Altered enzyme recognition; chiral probes
L-Citrulline 2-Amino-5-(carbamoylamino)pentanoic acid C₆H₁₃N₃O₃ 175.19 Intermediate in urea cycle; NO production
MG-H2 (Methylglyoxal-derived hydroimidazolone) 2-Amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid C₉H₁₄N₄O₃ 226.23 Advanced glycation end-product (AGE)
2-Amino-5-(N-ethylcarboxamido)-pentanoic acid C5 pentanoic acid with N-ethylcarboxamide at C5 C₈H₁₆N₂O₃ 188.22 Isolated from green tea; unknown function

Key Structural and Functional Differences

L-Arginine vs. This compound
  • Structural: L-Arginine has an unmodified guanidino group, whereas the target compound features a dimethylated guanidine (3,3-dimethylguanidino). This substitution reduces hydrogen-bonding capacity and increases hydrophobicity .
  • Functional: L-Arginine is a substrate for nitric oxide synthase (NOS) and arginase, while the dimethylated derivative may act as an inhibitor due to steric hindrance or altered charge distribution .
D-Arginine vs. Target Compound
  • Chirality: D-Arginine is the enantiomer of L-arginine, whereas the target compound retains the (R)-configuration but modifies the side chain. D-Amino acids are often resistant to enzymatic degradation and used in peptide engineering .
L-Citrulline vs. Target Compound
  • Functional Groups : L-Citrulline has a carbamoyl group instead of guanidine, making it a zwitterionic molecule with different metabolic roles (e.g., urea cycle intermediate) .
  • Charge Dynamics: The dimethylguanidino group in the target compound introduces a permanent positive charge at physiological pH, unlike citrulline’s neutral carbamoyl group.
MG-H2 and Other Glycation Products
  • Reactivity: MG-H2 is a methylglyoxal-derived AGE with an imidazolone ring, which crosslinks proteins and contributes to diabetic complications . The target compound lacks this reactivity but shares a similar pentanoic acid backbone.

Physicochemical Properties

  • Solubility: The dimethylguanidino group reduces solubility in aqueous media compared to L-arginine but enhances lipid membrane permeability .
  • Stability : Unlike citrulline or MG-H2, the dimethylated derivative is chemically stable under standard storage conditions (-20°C to -80°C) .

Biological Activity

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid, commonly referred to as DMGV (dimethylguanidino valeric acid), is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts.

DMGV is primarily known for its role in the modulation of T cell activity and mitochondrial function. Research indicates that DMGV activates the mitochondrial calcium uniporter (MCU), leading to an increase in mitochondrial calcium levels without significant cytosolic calcium influx. This surge in mitochondrial calcium induces reactive oxygen species (ROS) production, which plays a crucial role in regulating T cell survival and proliferation.

Key Findings:

  • T Cell Modulation : DMGV has been shown to suppress inflammatory T cell numbers and inhibit cancer cell expansion in vitro and in vivo. It effectively reduces chronic inflammation in mouse models of colitis and rheumatoid arthritis by inducing ROS that inhibit T cell activation and proliferation .
  • Mitochondrial Function : The compound's ability to modulate mitochondrial dynamics suggests potential therapeutic applications in metabolic disorders and autoimmune diseases .

1. Metabolic Regulation

DMGV is associated with metabolic pathways involving asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. The metabolism of ADMA through AGXT2 (alanine-glyoxylate aminotransferase 2) results in the formation of DMGV, linking it to cardiovascular health and metabolic disorders .

Metabolite Biological Role Associated Condition
ADMAInhibitor of NO synthaseHypertension, Cardiovascular diseases
DMGVModulator of T cell activityAutoimmune diseases, Cancer

2. Therapeutic Potential

The ability of DMGV to regulate T cell dynamics positions it as a potential therapeutic agent for various conditions:

  • Autoimmune Diseases : By selectively inhibiting effector T cells while preserving regulatory T cells, DMGV may offer a novel approach to treating autoimmune disorders .
  • Cancer Therapy : Its capacity to suppress tumor growth through ROS induction presents opportunities for cancer treatment strategies focused on immune modulation .

Case Studies

Several studies have highlighted the significance of DMGV in clinical settings:

  • Colitis Model : In a murine model of colitis, administration of DMGV resulted in a significant reduction in inflammatory markers and improved histological scores compared to controls .
  • Rheumatoid Arthritis : Preclinical studies demonstrated that DMGV administration led to decreased inflammatory T cell populations and reduced disease severity in rheumatoid arthritis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.